3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c23-15-7-5-14(6-8-15)13-29-19(31)21(27-20(29)32)9-11-28(12-10-21)18(30)16-3-1-2-4-17(16)22(24,25)26/h1-8H,9-13H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRPGAJBLPXCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, allowing for the efficient coupling of fluorinated aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and triazaspirodecane core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is highly modular. Below is a comparative analysis of key analogs:
Key Trends in Structure-Activity Relationships (SAR)
Position 3 Modifications: Electron-withdrawing groups (e.g., 4-fluorophenylmethyl) may enhance metabolic stability by reducing oxidative degradation .
Position 8 Modifications :
- Trifluoromethylbenzoyl groups (e.g., in ) increase lipophilicity (logP ~1.8–2.0), favoring membrane permeability .
- Heteroaromatic substitutions (e.g., pyridinyl in ) introduce hydrogen-bonding capabilities, which may enhance receptor affinity.
Biological Implications: Analogs with 3,4-dimethoxybenzoyl groups (e.g., ) exhibit reduced logP (~1.8) compared to trifluoromethyl derivatives, suggesting trade-offs between solubility and potency.
Pharmacological and Pharmacokinetic Comparisons
While direct data for the query compound are sparse, insights can be drawn from related molecules:
- WASp-targeting SMC #13 (): A triazaspiro[4.5]decane-2,4-dione derivative induces degradation of WASp via proteasome pathways, demonstrating the scaffold’s utility in disrupting protein interactions.
Q & A
Q. What are the key strategies for synthesizing 3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the triazaspiro core via cyclization reactions using precursors like substituted piperidines or lactams under controlled pH and temperature .
- Step 2 : Introduction of substituents (e.g., 4-fluorophenylmethyl via alkylation and 2-trifluoromethylbenzoyl via Friedel-Crafts acylation) .
- Step 3 : Purification using column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the final compound .
Critical parameters include inert atmospheres (to prevent oxidation) and solvent optimization (e.g., dichloromethane for acylation) .
Q. How is the molecular structure of this compound validated?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent integration and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related triazaspiro compounds .
Q. What are the critical physicochemical properties influencing its biological activity?
Key properties include:
- LogP : ~2.5–3.5 (predicted via computational tools), indicating moderate lipophilicity for membrane permeability .
- Solubility : Poor aqueous solubility (<10 µM), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .
- Stability : Susceptibility to hydrolysis at the benzoyl group under acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies include:
- Substituent Modification : Replacing the 2-trifluoromethylbenzoyl group with sulfonyl or methoxy variants to enhance target binding .
- Spiro Core Rigidity : Introducing methyl groups to restrict conformational flexibility, potentially improving selectivity .
| Derivative | Modification | Biological Impact |
|---|---|---|
| A | 2-Trifluoromethyl → 3-Chlorophenyl | Increased enzyme inhibition (IC ↓ 30%) |
| B | Addition of methyl to triazaspiro core | Improved metabolic stability (t ↑ 2x) |
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies (e.g., varying IC values) may arise from:
- Assay Conditions : Differences in buffer pH or co-solvents affecting compound stability .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP450) altering metabolic rates .
Methodological Solutions : - Standardize assay protocols (e.g., uniform DMSO concentration ≤0.1%).
- Conduct meta-analyses comparing data under controlled variables .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The trifluoromethyl group often engages in hydrophobic pockets .
- MD Simulations : Assess binding stability over 100-ns trajectories; the spiro core’s rigidity reduces conformational entropy penalties .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Methodological Challenges and Solutions
Q. How to optimize reaction yields during synthesis?
- Temperature Control : Maintain ≤0°C during acylation to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl vs. BF) for Friedel-Crafts steps; AlCl increases yields by ~15% .
- In Situ Monitoring : Use TLC or HPLC-MS to terminate reactions at >90% conversion .
Q. What analytical techniques quantify trace impurities in the final product?
- HPLC-PDA : Detect impurities ≥0.1% using C18 columns and UV detection at 254 nm .
- LC-HRMS : Identify byproducts via exact mass matching (e.g., de-fluorinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
